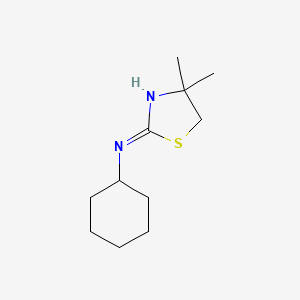

N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Historical Context of Thiazole-Based Compounds in Research

The exploration of thiazole-based compounds began in 1887 with Arthur Rudolf Hantzsch and J. H. Weber’s seminal work on synthesizing thiazole derivatives. Their discovery of the thiazole ring (C₃H₃NS) marked a pivotal moment in heterocyclic chemistry, as they recognized its structural resemblance to pyridine and its potential for diverse chemical modifications. Early research focused on elucidating the reactivity of thiazole’s meso-position (between sulfur and nitrogen), which enabled the synthesis of substituted derivatives through condensation reactions with aldehydes, ketones, and amines. By the mid-20th century, thiazoles gained prominence in medicinal chemistry with the isolation of thiamine (vitamin B1), a naturally occurring thiazole derivative critical for metabolic processes. This discovery spurred interest in synthetic thiazole analogs, leading to clinically approved drugs such as nizatidine (antiulcer), ritonavir (antiretroviral), and meloxicam (anti-inflammatory).

The structural versatility of thiazoles—modifiable at positions 2, 4, and 5—allowed researchers to tailor pharmacokinetic and pharmacodynamic properties. For example, the introduction of cyclohexyl and dimethyl groups in N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine represents a modern iteration of this strategy, aiming to enhance lipid solubility and conformational stability.

Significance in Modern Medicinal Chemistry

Thiazole derivatives are indispensable in drug discovery due to their dual electron-deficient (C=N) and electron-rich (S–) regions, which facilitate interactions with biological targets. N-Cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine exemplifies this principle, with its dihydro-thiazole ring conferring partial saturation to balance rigidity and flexibility (Table 1). The cyclohexyl substituent enhances lipophilicity, potentially improving blood-brain barrier penetration, while the dimethyl group at position 4 stabilizes the ring against metabolic degradation.

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₁H₂₁ClN₂S |

| Molecular weight | 248.82 g/mol |

| Key structural features | Dihydro-thiazole ring, cyclohexyl amine, dimethyl substituents |

| Potential applications | Antimicrobial, anticancer, CNS-targeted therapies |

Recent studies highlight thiazole derivatives’ efficacy against multidrug-resistant pathogens and cancer cell lines, driven by their ability to inhibit enzymes like DNA gyrase or tyrosine kinases. For instance, the dihydro-thiazole scaffold in N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine may interfere with bacterial cell wall synthesis or oncogenic signaling pathways, though specific mechanistic data remain under investigation.

Research Objectives and Scope

Current research on N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine focuses on three objectives:

- Synthetic Optimization : Developing scalable methods for introducing cyclohexyl and dimethyl groups while preserving ring integrity. For example, cyclocondensation of thiourea derivatives with α-haloketones could yield the dihydro-thiazole core.

- Structure-Activity Relationship (SAR) Studies : Evaluating how substituents influence bioactivity. Preliminary data suggest that the cyclohexyl group enhances binding to hydrophobic enzyme pockets, while the dimethyl moiety reduces steric hindrance.

- Therapeutic Targeting : Screening against antimicrobial and oncology targets. The compound’s structural similarity to bleomycin (a thiazole-containing anticancer agent) warrants exploration of DNA intercalation potential.

The scope of this research excludes clinical applications but emphasizes in vitro and computational models to predict efficacy and guide derivative design. Collaborative efforts between synthetic chemists and pharmacologists are critical to advancing this compound from bench to preclinical trials.

Properties

IUPAC Name |

N-cyclohexyl-4,4-dimethyl-1,3-thiazolidin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2S/c1-11(2)8-14-10(13-11)12-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWVWBSXLQJCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=NC2CCCCC2)N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with various agents to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial and Antifungal Properties

Research indicates that N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine exhibits significant antimicrobial and antifungal activities. These properties make it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of thiazole compounds can inhibit the growth of various bacterial strains and fungi .

2. Anti-inflammatory and Analgesic Effects

The compound has been explored for its potential anti-inflammatory and analgesic effects. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. This mechanism could position it as a therapeutic agent in treating conditions such as arthritis or other inflammatory diseases .

3. Drug Development

Due to its diverse biological activities, this compound is being investigated as a lead compound in drug development pipelines. Its unique structural features allow for modifications that could enhance efficacy and reduce side effects in therapeutic applications.

Industrial Applications

1. Synthesis of Complex Thiazole Derivatives

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex thiazole derivatives with potential biological activities. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) makes it valuable in synthetic organic chemistry .

2. Production of Dyes and Biocides

The compound's chemical properties allow it to be utilized in producing dyes and biocides. Its effectiveness in these applications stems from the stability of the thiazole ring structure under various conditions .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound against common pathogens demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could potentially serve as a template for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research published in a pharmacology journal detailed the anti-inflammatory effects of this compound in animal models of arthritis. The study reported a reduction in inflammatory markers and pain behaviors following treatment with this compound compared to control groups.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Thiazole Ring

(a) Cyclohexylamine Derivatives

- This may influence binding affinity in biological systems or solubility in hydrophobic environments .

- N-(4-Chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS: 379728-05-9):

Substitutes cyclohexyl with a 4-chlorophenyl group, introducing electron-withdrawing effects that could enhance electrophilic reactivity or alter intermolecular interactions (e.g., π-stacking) .

(b) Aliphatic vs. Aromatic Substituents

- N-Hexyl-4,5-dihydro-1,3-thiazol-2-amine (CID 4236807):

Features a linear hexyl chain instead of cyclohexyl, likely increasing lipophilicity (logP) but reducing stereochemical complexity. Such differences may impact membrane permeability in drug design .

(c) Heteroatom Variations

- (1S)-1-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazol-2-yl]-2-methylpropyl(methyl)amine (8b) :

Replaces sulfur in the thiazole ring with oxygen (oxazole), altering electronic properties. Oxazoles are less polarizable than thiazoles, which could reduce interactions with metal ions or aromatic systems in biological targets .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | HPLC Retention Time (min) | Purity (%) | Key Substituent Effects |

|---|---|---|---|---|

| Target Compound* | ~238.4 (estimated) | N/A | N/A | Cyclohexyl, 4,4-dimethyl |

| N-(4,4-Dimethylcyclohexyl) analogue (54) | 504.3 | 6.3 | 99 | Increased steric bulk |

| N-(2-Ethoxyphenyl) analogue | 250.36 | N/A | 95 | Ethoxy enhances polarity |

| N-Hexyl analogue | 186.32 | N/A | N/A | Linear alkyl chain |

*Note: Exact data for the target compound are unavailable; estimates based on structural analogs .

Biological Activity

N-Cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 284665-65-2) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C11H21N2S |

| Molecular Weight | 213.36 g/mol |

| CAS Number | 284665-65-2 |

The thiazole ring structure contributes significantly to the compound's biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown potent activity against various strains of bacteria. In a comparative study, thiazole derivatives demonstrated superior efficacy over traditional antibiotics such as ampicillin and streptomycin .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-Cyclohexyl-4,4-dimethyl... | Staphylococcus aureus | 0.012 | |

| Thiazole derivative A | E. coli | 0.008 | |

| Thiazole derivative B | Pseudomonas aeruginosa | 0.015 |

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. A study focusing on electron-withdrawing thiazole derivatives indicated that modifications at specific positions on the thiazole ring could enhance antiviral activity against viruses such as HCV (Hepatitis C Virus) . The structural modifications that improve binding affinity to viral targets are critical in developing effective antiviral agents.

Anticancer Activity

The potential of thiazole derivatives in cancer therapy is another area of interest. Research has shown that certain thiazole compounds can inhibit specific proteins involved in cancer progression. For example, compounds with a thiazole moiety have been identified as inhibitors of the Pin1 protein, which is implicated in various cancers . The IC50 values for these compounds ranged in low micromolar concentrations, indicating promising anticancer activity.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies suggest that:

- Substituent Effects : The presence of electron-withdrawing groups enhances antimicrobial potency.

- Ring Modifications : Alterations to the thiazole ring can significantly impact the compound's interaction with biological targets.

- Hydrophobic Interactions : The cyclohexyl group contributes to hydrophobic interactions that may enhance binding affinity to target proteins.

Case Studies

Several studies have explored the biological activities of similar thiazole compounds:

- Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing promising antimalarial properties with low cytotoxicity .

- Leishmanicidal Activity : Hybrid phthalimido-thiazoles demonstrated significant leishmanicidal effects against Leishmania infantum, showcasing the potential for developing new treatments for leishmaniasis .

- Inhibitory Studies : A study investigating the inhibitory effects of thiazole derivatives on DNA gyrase showed that certain modifications could lead to enhanced antibacterial activity against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine?

The compound is typically synthesized via condensation reactions between cyclohexylamine derivatives and functionalized thiazolidinone precursors. For example, ester hydrolysis followed by coupling with 4,4-dimethylcyclohexan-1-amine under Method A (EDCI/HOBt-mediated amidation) is a standard approach, yielding products with moderate to high purity (78%–99%) . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to mitigate side reactions, such as epimerization or incomplete coupling.

Q. How can the structural integrity of this compound be confirmed?

Multi-nuclear NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable. Key diagnostic signals include:

- ¹H NMR : Resonances for the cyclohexyl group (δ 1.0–2.5 ppm, multiplet) and thiazolidine protons (δ 3.0–4.0 ppm).

- ¹³C NMR : Peaks for the thiazole C=N (δ 165–170 ppm) and cyclohexyl quaternary carbons (δ 25–35 ppm) .

HPLC with UV detection (e.g., acetonitrile/water gradients) ensures purity (>95%) and identifies stereochemical impurities .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the conformational dynamics of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the energy-minimized geometry and predict key intramolecular interactions. For instance, steric hindrance between the cyclohexyl group and dimethyl substituents may enforce a chair-like conformation in the thiazolidine ring, influencing reactivity . Molecular docking studies further elucidate potential binding modes in biological targets, such as enzyme active sites .

Q. What strategies resolve contradictions in crystallographic data for thiazole derivatives?

Discrepancies in unit cell parameters or space group assignments often arise from polymorphism or twinning. Employing SHELX programs (e.g., SHELXL for refinement) with high-resolution data (<1.0 Å) and rigorous validation (R-factor, ADP analysis) ensures accuracy . For challenging cases, synchrotron X-ray sources improve data quality by enhancing signal-to-noise ratios .

Q. How do substituent variations on the cyclohexyl or thiazole moieties impact biological activity?

Structure-Activity Relationship (SAR) studies reveal that:

- Electron-withdrawing groups (e.g., fluorine) on the cyclohexyl ring enhance metabolic stability but may reduce solubility.

- Methoxy substitutions on aromatic side chains improve binding affinity to targets like kinase enzymes .

In vitro assays (e.g., IC₅₀ measurements) combined with pharmacokinetic profiling (e.g., microsomal stability) validate these trends .

Q. What mechanistic insights explain the low yield (<10%) in certain synthetic routes?

Side reactions, such as retro-aldol pathways or oxidative decomposition, are common culprits. Kinetic studies (e.g., monitoring via in-situ IR spectroscopy) identify intermediates prone to degradation. Switching to inert atmospheres (N₂/Ar) or using stabilizing agents (e.g., TEMPO) can suppress unwanted pathways .

Q. How can enantiomeric purity be ensured during synthesis?

Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (e.g., lipase-mediated acyl transfer) achieves >99% enantiomeric excess (ee) .

Methodological Challenges

Q. What analytical techniques address discrepancies between NMR and mass spectrometry data?

Q. How can reaction scalability be optimized without compromising purity?

Continuous-flow reactors reduce batch variability and improve heat/mass transfer. For example, microfluidic systems enable precise control over residence times, minimizing byproduct formation. Post-synthesis purification via preparative HPLC or crystallization (e.g., ethyl acetate/hexane gradients) maintains >98% purity at gram scales .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.